[(1R,2R)-2-aminocyclohexyl]methanol hydrochloride
Description
Properties
CAS No. |
1820575-21-0 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1r,2r 2 Aminocyclohexyl Methanol Hydrochloride
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of [(1R,2R)-2-aminocyclohexyl]methanol reveals several strategic disconnections that point to logical and accessible starting materials. The primary structural features are the cyclohexane (B81311) ring and the two vicinal, stereochemically defined functional groups: an amine and a hydroxymethyl group.
A primary disconnection strategy involves the functional group interconversion of the hydroxymethyl group back to a carboxylic acid or its ester derivative. This leads to the key precursor, (1R,2R)-2-aminocyclohexanecarboxylic acid. This chiral amino acid can then be reduced to the target amino alcohol.
Another powerful retrosynthetic approach targets the C-N and C-O bonds directly. This pathway identifies cyclohexene (B86901) oxide as a highly versatile precursor. The epoxide ring can be opened regioselectively and stereospecifically by an amine equivalent (like an azide) to install the amino functionality, followed by subsequent reduction to reveal the primary amine. This approach is advantageous as it sets the required trans stereochemistry of the two functional groups.
A third route considers the derivatization of a pre-existing chiral scaffold. (1R,2R)-Diaminocyclohexane (DACH), a widely available and relatively inexpensive chiral building block, can serve as a starting material. researchgate.net One of the amino groups can be selectively transformed into a hydroxymethyl group through a series of chemical transformations, although this may require sophisticated protecting group strategies to differentiate the two amines.
Key Precursors Identified through Retrosynthesis:
Cyclohexene oxide: An achiral starting material that allows for stereoselective introduction of two functional groups.
(1R,2R)-2-Aminocyclohexanecarboxylic acid: A chiral precursor where the required stereocenters are already established.
(1R,2R)-Diaminocyclohexane (DACH): A common chiral ligand and building block that can be chemically modified. researchgate.net
Enantioselective Synthesis Pathways
Achieving the specific (1R,2R) stereochemistry of the target molecule requires an enantioselective strategy. This can be accomplished either by separating a racemic mixture or by directing the formation of the desired enantiomer from the outset.
Chiral Resolution Techniques
Chiral resolution is a classical and robust method for separating enantiomers from a racemic mixture. wikipedia.org For the synthesis of [(1R,2R)-2-aminocyclohexyl]methanol, a racemic mixture of trans-2-aminocyclohexyl]methanol would first be synthesized. This racemate can then be resolved.
The most common method for resolving amines is through the formation of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral acid. wikipedia.orglibretexts.org Chiral resolving agents such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are frequently employed. libretexts.org
The process involves the following steps:
Salt Formation: The racemic amino alcohol is treated with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent like methanol (B129727) or ethanol (B145695). This reaction forms a mixture of two diastereomeric salts: [(1R,2R)-amino alcohol]•[L-tartrate] and [(1S,2S)-amino alcohol]•[L-tartrate].
Fractional Crystallization: Due to their different physical properties, one diastereomeric salt is typically less soluble than the other in the chosen solvent system. wikipedia.org Through careful control of temperature and concentration, the less soluble salt selectively crystallizes out of the solution.
Separation and Liberation: The crystallized salt is separated by filtration. The desired enantiomer of the amino alcohol is then liberated by treating the salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid. The free amine can then be extracted and purified. The final hydrochloride salt is formed by treatment with hydrochloric acid.
The efficiency of this process depends critically on the difference in solubility between the diastereomeric salts and the choice of solvent. rsc.org
| Resolving Agent | Target Enantiomer | Key Principle |
| L-(+)-Tartaric Acid | (1R,2R) or (1S,2S) | Formation of diastereomeric salts with different solubilities. |
| (-)-Mandelic Acid | (1R,2R) or (1S,2S) | Formation of diastereomeric salts with different solubilities. |
| (+)-Camphor-10-sulfonic acid | (1R,2R) or (1S,2S) | Formation of diastereomeric salts with different solubilities. |
Asymmetric Hydrogenation Routes to Stereopure Intermediates
Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. acs.orgdicp.ac.cn This method typically involves the reduction of a prochiral unsaturated substrate, such as an imine or enamine, using hydrogen gas in the presence of a chiral transition metal catalyst. researchgate.netnih.gov
In the context of synthesizing [(1R,2R)-2-aminocyclohexyl]methanol, an asymmetric hydrogenation step could be used to create a key chiral intermediate. For instance, an enamine precursor could be hydrogenated to establish the chiral amine center. The reaction is catalyzed by complexes of metals like rhodium, ruthenium, iridium, or palladium, coordinated to chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) or chiral diamine ligands. dicp.ac.cnresearchgate.net
A plausible synthetic sequence could involve:
Precursor Synthesis: Preparation of an appropriate unsaturated precursor, such as a tetrasubstituted enamine derived from a cyclohexanone (B45756) derivative.
Asymmetric Hydrogenation: The enamine is subjected to hydrogenation under a hydrogen atmosphere using a chiral catalyst system. The choice of metal, ligand, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Elaboration: The resulting chiral amine is then converted to the final product through further chemical transformations, such as the reduction of an ester or ketone group to the required hydroxymethyl functionality.
This approach avoids the inherent 50% loss of material associated with classical resolution. wikipedia.org
Diastereoselective Synthesis Strategies
Diastereoselective reactions are used to control the relative stereochemistry between two or more stereocenters. A key strategy for synthesizing the target compound starts with an achiral precursor like cyclohexene oxide. The epoxide ring opening with a nucleophile proceeds via an SN2 mechanism, resulting in a trans arrangement of the two newly introduced functional groups.
A well-established route involves the following steps:
Epoxide Opening: Cyclohexene oxide is reacted with an azide (B81097) source, such as sodium azide (NaN3), in the presence of a Lewis acid or in a protic solvent. This opens the epoxide to form a racemic trans-2-azidocyclohexanol. The reaction is highly stereoselective, yielding the trans product exclusively.
Reduction: The azido (B1232118) group is then reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (H2/Pd-C). This step yields racemic trans-2-aminocyclohexanol.
Functional Group Manipulation and Resolution: The resulting racemic amino alcohol would then require resolution (as described in 2.2.1) and subsequent conversion of another functional group (e.g., a protected carboxyl group) to the hydroxymethyl group to arrive at the final target.
Alternatively, if a chiral starting material is used, its inherent stereochemistry can direct the formation of subsequent stereocenters. For example, starting from enantiopure (R)-limonene oxide, a substituted cyclohexene oxide, ring-opening with sodium azide followed by reduction yields chiral amino-alcohols with a defined trans relationship between the functional groups. scielo.br
Chemical Transformation and Functional Group Interconversions during Synthesis
The synthesis of [(1R,2R)-2-aminocyclohexyl]methanol hydrochloride involves several key chemical transformations and functional group interconversions.
Epoxide to Amino Alcohol: A common transformation involves the ring-opening of cyclohexene oxide with sodium azide to give a trans-azido alcohol. The subsequent reduction of the azide group to an amine is a crucial step, typically achieved with powerful reducing agents like LiAlH4 or by catalytic hydrogenation. scielo.br
Carboxylic Acid/Ester to Alcohol: When the synthesis starts from an amino acid precursor like (1R,2R)-2-aminocyclohexanecarboxylic acid, the carboxylic acid moiety must be reduced to the primary alcohol. This is commonly accomplished using lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
Reductive Amination: This powerful one-pot reaction can form amines from carbonyl compounds. jocpr.comwikipedia.org A ketone or aldehyde can be reacted with an amine source (like ammonia) to form an imine intermediate in situ, which is then immediately reduced by an appropriate reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation). jocpr.comresearchgate.net This can be used to install the amino group on a cyclohexane ring containing a ketone functionality.
Amine Protection/Deprotection: In multi-step syntheses, it is often necessary to protect the amine functionality to prevent it from interfering with subsequent reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be removed under specific conditions (e.g., acid for Boc, hydrogenation for Cbz) later in the synthesis.
Formation of Hydrochloride Salt: The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the purified free base of [(1R,2R)-2-aminocyclohexyl]methanol with hydrochloric acid (either as a gas or as a solution in a solvent like ethanol or diethyl ether). The salt form often improves the compound's stability and handling characteristics.
Optimization of Reaction Conditions for Yield and Stereoselectivity
Optimizing reaction conditions is critical for maximizing the chemical yield and ensuring high stereoselectivity, which is paramount for producing a single enantiomer.
For chiral resolution via diastereomeric salt crystallization, key parameters to optimize include:
Solvent System: The choice of solvent or solvent mixture is the most critical factor, as it directly influences the differential solubility of the diastereomeric salts. A range of alcohols (methanol, ethanol, isopropanol) and their mixtures with water or other organic solvents are often screened.
Temperature Profile: The crystallization and cooling rates must be carefully controlled to promote the selective crystallization of the desired diastereomer and prevent the co-precipitation of the more soluble one.
Stoichiometry of Resolving Agent: The molar ratio of the chiral resolving agent to the racemic amine can impact both the yield and the enantiomeric purity of the resolved product.
In asymmetric hydrogenation , optimization focuses on the catalytic system:
Catalyst Loading: Minimizing the amount of expensive transition metal catalyst while maintaining high conversion and selectivity is economically important.
Ligand Choice: The structure of the chiral ligand is the primary determinant of enantioselectivity. A library of ligands may be screened to find the optimal one for a specific substrate.
Hydrogen Pressure and Temperature: These parameters affect the reaction rate and can sometimes influence the enantioselectivity. Higher pressures often lead to faster reactions.
Solvent and Additives: The solvent can influence catalyst solubility and activity. Additives, such as acids or bases, are sometimes required to achieve high catalytic performance. dicp.ac.cn
For diastereoselective reactions like the opening of cyclohexene oxide, conditions are optimized to ensure high regio- and stereocontrol. For example, in the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides, additives like HMPA or DBU have been shown to inhibit the formation of unselective catalyst aggregates, thereby improving the enantiomeric excess of the resulting chiral cyclohexenol (B1201834) product. orientjchem.org
Scalability Considerations in Laboratory Synthesis
The transition of a synthetic route from a laboratory scale to a larger, preparative scale introduces a host of practical challenges that must be addressed to ensure efficiency, safety, and economic viability. For the synthesis of this compound, scalability considerations are paramount, particularly when the compound is intended for use as a pharmaceutical intermediate or in other applications requiring significant quantities.
Key factors that influence the scalability of a synthetic process for chiral amino alcohols include the cost and availability of starting materials and reagents, the number of synthetic steps, the efficiency of each step (yield), the ease of purification, and the robustness and safety of the reaction conditions.
From Classical Resolution to Enantioselective Synthesis
Initially, many chiral compounds are prepared on a small scale using classical resolution methods. This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. While effective at the bench scale, classical resolutions can be less efficient for large-scale production due to the theoretical maximum yield of 50% for the desired enantiomer and the need to recycle the resolving agent and the unwanted enantiomer.
For instance, a common approach for resolving racemic 2-aminocyclohexanol (B3021766) derivatives involves the use of chiral mandelic acid. nih.gov This method can yield both enantiomers with high optical purity (>99% enantiomeric excess) and allows for the recovery of the resolving agent. nih.gov However, the multiple crystallization and separation steps can be time-consuming and labor-intensive on a larger scale.
Challenges in Scaling Up Asymmetric Syntheses
While asymmetric synthesis is often more efficient, scaling up these reactions presents its own set of challenges. These can include:
Catalyst Cost and Loading: Chiral catalysts, particularly those based on precious metals or complex organic ligands, can be expensive. Therefore, minimizing the catalyst loading (the amount of catalyst relative to the starting material) is crucial for economic feasibility.
Reaction Conditions: Reactions that require cryogenic temperatures or high pressures can be difficult and costly to implement on a large scale.
Work-up and Purification: The isolation and purification of the product from the reaction mixture can become more complex at a larger scale. Chromatography, which is often used for purification in the laboratory, is generally not practical for large quantities. Crystallization is a more scalable purification method.
Heat Transfer: Exothermic or endothermic reactions can be challenging to control in large reactors due to changes in the surface area-to-volume ratio. Efficient heat transfer is critical to maintain optimal reaction temperatures and prevent runaway reactions.
Illustrative Data for Scalability
| Parameter | Classical Resolution (Lab Scale) | Asymmetric Synthesis (Scaled-Up) |
|---|---|---|
| Starting Material | Racemic Amine | Prochiral Ketone |
| Number of Steps | 4-5 | 2-3 |
| Overall Yield | ~30-40% | >70% |
| Enantiomeric Excess | >99% | >99% |
| Key Reagents | Chiral Resolving Agent | Chiral Catalyst/Enzyme |
| Purification Method | Multiple Crystallizations | Single Crystallization |
| Cycle Time | 5-7 days | 2-3 days |
Derivatization and Chemical Transformations of 1r,2r 2 Aminocyclohexyl Methanol Hydrochloride
Synthesis of N-Substituted Amino Alcohol Derivatives
The primary amine in [(1R,2R)-2-aminocyclohexyl]methanol serves as a versatile nucleophilic center for the introduction of a wide range of substituents. These modifications are fundamental for altering the molecule's properties and for its incorporation into larger, more complex structures. Prior to reaction, the hydrochloride salt is typically neutralized with a suitable base to liberate the free amine.
Amide Formation and Carbocation Strategies
Amide bond formation is one of the most fundamental transformations of the primary amine group. This reaction, often referred to as N-acylation, involves the reaction of the amine with a carboxylic acid or its activated derivative. ucl.ac.ukresearchgate.net The resulting N-acyl derivatives are crucial intermediates in medicinal chemistry and materials science.
The most direct approach, the condensation of a carboxylic acid with the amine, is generally inefficient due to the formation of a stable ammonium-carboxylate salt. ucl.ac.uk Therefore, the carboxylic acid is typically activated using a variety of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common strategies include the use of carbodiimides, uronium salts, or phosphonium (B103445) salts.
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an anhydride. The reaction of these activated derivatives with the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl), provides a high yield of the corresponding amide. This classic method is known as the Schotten-Baumann reaction.
Table 1: Common Reagents for Amide Bond Formation
| Reagent Class | Specific Examples | Byproducts | Notes |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (or EDC) | Dicyclohexylurea (DCU), EDCI-urea | EDCI byproducts are water-soluble, simplifying purification. |
| Uronium Salts | HATU, HBTU, TBTU | Tetramethylurea, HOBt/HOAt | Known for high efficiency and rapid reaction times. |
| Phosphonium Salts | PyBOP, BOP | HMPA (from BOP) | Effective but can generate carcinogenic byproducts. |
| Acid Halides | Acyl Chlorides, Acyl Bromides | HCl, HBr | Highly reactive; requires a base to neutralize acid byproduct. |
Alkylation and Arylation Reactions of the Amine Moiety
The nucleophilic character of the primary amine allows for the formation of C-N bonds through alkylation and arylation reactions, leading to secondary and tertiary amines.
Alkylation: N-alkylation is commonly achieved by reacting the amine with an alkyl halide (e.g., alkyl iodide or bromide) via a nucleophilic substitution reaction. wikipedia.org A significant challenge in this method is the potential for overalkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To achieve selective mono-alkylation, reaction conditions must be carefully controlled, for instance by using a large excess of the starting amine. masterorganicchemistry.com An alternative and often more selective method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Another approach involves "hydrogen-borrowing" catalysis, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, using iridium or ruthenium catalysts. nih.govorganic-chemistry.orgnih.gov
Arylation: The introduction of an aryl group onto the nitrogen atom typically requires transition-metal catalysis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate), which is widely used for the synthesis of N-aryl amines. nih.gov This reaction involves an oxidative addition, ligand exchange, and reductive elimination cycle at the palladium center. Chiral phosphoric acids have also been employed as effective ligands for enantioselective C-H coupling of amines with aryl boronic acids. nih.gov
Modifications of the Hydroxyl Group
The primary hydroxyl group offers a second site for derivatization through reactions such as esterification, etherification, and oxidation.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. The Fischer-Speier esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). organic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process, and yields can be improved by using an excess of one reactant or by removing the water byproduct. organic-chemistry.org A more common and higher-yielding approach is to react the alcohol with a more electrophilic acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine. rug.nl
Etherification: The formation of an ether linkage (C-O-C) can be accomplished through methods like the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. organic-chemistry.org Other methods include reductive etherification and using specific catalysts to promote the coupling of alcohols with alkylating agents. organic-chemistry.org
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol moiety can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.com
Oxidation to Aldehydes: Stopping the oxidation at the aldehyde stage requires the use of mild and controlled oxidizing agents. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation (using oxalyl chloride/DMSO) are commonly employed to prevent over-oxidation to the carboxylic acid. youtube.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.orgorganic-chemistry.org The intermediate aldehyde is formed but is rapidly oxidized further in the reaction mixture. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent), or sodium dichromate (Na₂Cr₂O₇). libretexts.orgnih.gov
Table 2: Common Reagents for the Oxidation of the Hydroxyl Group
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ |
| Aldehyde | Oxalyl Chloride, DMSO, Triethylamine (Swern) | Low temperature (-78 °C), CH₂Cl₂ |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |
| Carboxylic Acid | Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone, 0 °C to RT |
Formation of Cyclic Derivatives and Heterocyclic Scaffolds
The presence of both an amine and a hydroxyl group in a 1,2-relationship on the cyclohexane (B81311) ring makes [(1R,2R)-2-aminocyclohexyl]methanol an excellent precursor for the synthesis of various fused and bridged heterocyclic scaffolds. nih.gov These reactions often proceed via intramolecular cyclization, where one functional group acts as a nucleophile and the other is either a leaving group or is activated to become one.
For example, reaction with phosgene (B1210022) or its equivalents (e.g., triphosgene, carbonyldiimidazole) can lead to the formation of a cyclic carbamate (B1207046) (an oxazolidinone ring fused to the cyclohexane frame). Similarly, reacting the amino alcohol with an aldehyde or ketone can yield a cyclic oxazolidine (B1195125) derivative.
More complex heterocyclic systems can be constructed through multi-step sequences. For instance, after acylating the amine, the hydroxyl group could be converted into a leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic attack by the amide nitrogen or oxygen could lead to the formation of bicyclic lactams or lactones. The synthesis of such scaffolds is a key strategy in diversity-oriented synthesis to create libraries of structurally complex molecules for drug discovery. bham.ac.uknih.govub.edu The rigid stereochemistry of the starting material allows for the creation of these complex structures with a high degree of stereocontrol.
Oxazoline (B21484) and Aziridine Annulation
The formation of fused heterocyclic rings, such as oxazolines and aziridines, from [(1R,2R)-2-aminocyclohexyl]methanol derivatives introduces valuable structural motifs and provides pathways to novel chemical entities.
Oxazoline Formation: The 1,2-amino alcohol functionality inherent in [(1R,2R)-2-aminocyclohexyl]methanol is a direct precursor to the formation of a fused oxazoline ring. This transformation is typically achieved through condensation with various carbonyl compounds or their equivalents. For instance, reaction with aldehydes or ketones can lead to the formation of an intermediate oxazolidine, which can then be oxidized to the corresponding oxazoline. A more common and efficient method involves the reaction with carboxylic acids or their derivatives, such as acid chlorides or esters, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. The resulting bicyclic oxazoline structure rigidly holds the stereochemistry of the original amino alcohol.
Aziridine Annulation: The synthesis of fused aziridines from derivatives of [(1R,2R)-2-aminocyclohexyl]methanol is a more complex transformation. Direct aziridination of an olefin precursor derived from the cyclohexane ring is a potential route. For example, stereoselective aziridination of cyclohexene (B86901) derivatives can be influenced by the directing effects of nearby functional groups, such as hydroxyl groups. In the context of derivatives of [(1R,2R)-2-aminocyclohexyl]methanol, the hydroxyl or a derivatized counterpart could direct the approach of the aziridinating agent. Research on the direct and stereoselective aziridination of cyclohexenols has demonstrated that both allylic and homoallylic hydroxyl groups can direct the aziridination, with the diastereoselectivity being highly dependent on steric hindrance. nih.gov Another approach involves the intramolecular cyclization of a precursor where the amino group and a suitable leaving group are positioned for ring closure. For instance, the conversion of the hydroxyl group to a leaving group and subsequent intramolecular nucleophilic attack by the nitrogen atom can yield the fused aziridine. The stereospecificity of such reactions is crucial, and methods for the direct and stereospecific N-H aziridination of olefins have been developed that proceed smoothly for both cis- and trans-disubstituted olefins. nih.gov
Ring Expansion and Contraction Methodologies
Altering the carbocyclic framework of [(1R,2R)-2-aminocyclohexyl]methanol through ring expansion or contraction opens avenues to novel scaffolds with different ring sizes and conformational properties.
Ring Expansion: Ring expansion of the cyclohexane ring in derivatives of [(1R,2R)-2-aminocyclohexyl]methanol can be accomplished through various rearrangement reactions. One common strategy involves the Tiffeneau-Demjanov rearrangement, where a diazotization of the amino group leads to the formation of a carbocation that can undergo a 1,2-alkyl shift, resulting in an expanded ring. The regioselectivity of this rearrangement is a key consideration. Another approach involves the fragmentation of a bicyclic system derived from the starting material. For instance, a fused imidazoline, formed from a related trans-1,2-diaminocyclohexane derivative, can undergo hydrolytic ring expansion to yield a ten-membered lactam. rsc.org While not directly on the target molecule, this demonstrates the potential for ring expansion of fused heterocyclic systems.
Ring Contraction: Ring contraction of the cyclohexane ring is a less common but synthetically valuable transformation. The Favorskii rearrangement of an α-halo ketone derivative of the cyclohexane ring could potentially lead to a five-membered cyclopentanecarboxylic acid derivative. Another theoretical approach could involve a Wolff rearrangement of a diazoketone derived from the cyclohexane ring, which would also result in a ring-contracted product. The stereochemical implications of these rearrangements would need to be carefully considered to maintain the desired chirality.
Applications in Asymmetric Catalysis
Development of Chiral Ligands Based on [(1R,2R)-2-aminocyclohexyl]methanol Hydrochloride
The presence of two distinct donor atoms (nitrogen and oxygen) in a fixed 1,2-trans configuration on a cyclohexane (B81311) ring makes [(1R,2R)-2-aminocyclohexyl]methanol an ideal starting material for the synthesis of chiral ligands. These ligands are designed to create a specific and asymmetric environment around a metal center, thereby directing the stereochemical outcome of a catalyzed reaction.
The most common strategy for deriving ligands from this amino alcohol involves the formation of Schiff bases. This is typically achieved through the condensation reaction between the primary amine of the [(1R,2R)-2-aminocyclohexyl]methanol core and a selected aldehyde or ketone. This reaction forms an imine (or azomethine) group, creating a bidentate N,O-ligand where the imine nitrogen and the hydroxyl oxygen can coordinate to a metal center.
The general synthesis involves reacting the amino alcohol with a carbonyl compound, often an aromatic aldehyde like salicylaldehyde (B1680747) or its derivatives, under reflux conditions. iosrjournals.org The resulting Schiff base ligand possesses a chiral backbone from the amino alcohol and tunable electronic and steric properties from the aldehyde component. The stability of these ligands and the simplicity of their synthesis make them an attractive class of compounds in coordination chemistry. iosrjournals.orgresearchgate.net
Once synthesized, these chiral N,O-bidentate ligands readily form stable complexes with a variety of transition metals. The ligand chelates to the metal ion through the imine nitrogen and the deprotonated hydroxyl oxygen, forming a stable five-membered ring that includes the metal center. ijacskros.com This chelation effect enhances the stability of the resulting complex. rdd.edu.iqrsc.org
Copper (Cu) Complexes: Copper(II) complexes are frequently synthesized with Schiff base ligands. rsc.orgnih.gov These complexes often adopt a distorted square-planar geometry, which is a common coordination environment for Cu(II). nih.gov Such complexes have been explored as catalysts for various asymmetric reactions, including Henry (nitroaldol) reactions and alcohol oxidations. rsc.orginorgchemres.org The defined chiral pocket created by the ligand around the copper center is crucial for achieving enantioselectivity.
Palladium (Pd) Complexes: Palladium is a versatile metal in catalysis, particularly for C-C bond-forming reactions like asymmetric allylic alkylation. rsc.orgnih.gov Chiral ligands derived from backbones similar to aminocyclohexyl methanol (B129727) are used to create an asymmetric environment around the palladium atom, influencing the facial selectivity of nucleophilic attack on the π-allyl intermediate.
Rhodium (Rh) Complexes: Chiral rhodium complexes are paramount in the field of asymmetric hydrogenation. researchgate.net Bidentate ligands create a rigid coordination sphere that forces the substrate to bind in a specific orientation, leading to the highly selective addition of hydrogen across a double bond. While phosphine-based ligands are common, N,O-ligands also find application in various rhodium-catalyzed transformations. researchgate.netnih.govnih.gov
The effectiveness of a chiral ligand in asymmetric catalysis is highly dependent on its structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the ligand's architecture impact catalytic activity and, most importantly, enantioselectivity. For ligands derived from [(1R,2R)-2-aminocyclohexyl]methanol, key areas for modification include:
The Imine Substituent: The steric bulk and electronic properties of the group attached to the imine carbon (derived from the aldehyde) can profoundly influence the chiral pocket. Bulky substituents can enhance enantioselectivity by creating greater steric hindrance, forcing the substrate to approach the metal center from a less hindered direction.
The Cyclohexane Backbone: While the core (1R,2R)-cyclohexyl scaffold is typically kept constant to provide the fundamental chirality, modifications at other positions could be envisaged to fine-tune the ligand's conformation.
The Hydroxymethyl Group: The hydroxyl group can be derivatized to an ether, potentially altering the ligand's electronic properties and solubility, which in turn can affect catalytic performance.
By systematically altering these components and evaluating the resulting metal complexes in a benchmark catalytic reaction, researchers can optimize ligand design for maximum stereocontrol.
Organocatalytic Applications
In addition to serving as precursors for metal-coordinating ligands, derivatives of [(1R,2R)-2-aminocyclohexyl]methanol can function as organocatalysts. In this mode, the molecule itself, or a simple derivative, catalyzes the reaction without the involvement of a metal. This approach aligns with the principles of green chemistry by avoiding often toxic and expensive heavy metals.
The amino and hydroxyl groups of the molecule are key to its function in organocatalysis. The amine can act as a Lewis base or be protonated to engage in hydrogen bonding, while the hydroxyl group is an excellent hydrogen-bond donor. This bifunctionality allows the molecule to activate substrates through non-covalent interactions.
A prominent application involves using derivatives of the closely related (1-aminocyclohexyl)methanol (B1268274) as chiral auxiliaries that react with substrates to form intermediates susceptible to activation by other organocatalysts, such as chiral Brønsted acids. semanticscholar.org In these systems, the aminocyclohexyl methanol derivative condenses with an α,β-unsaturated aldehyde to form a chiral N,O-acetal. This acetal, in the presence of a strong chiral Brønsted acid (e.g., a phosphoric acid), forms a chiral iminium ion. semanticscholar.org This iminium ion is activated toward nucleophilic attack, and the stereochemical outcome is controlled by the chiral counterion from the acid, which is held in close proximity through hydrogen bonding. semanticscholar.org
The mechanism of these organocatalytic reactions has been subject to detailed investigation. A key example is the enantioselective [2+2] photocycloaddition between α,β-unsaturated aldehydes and various olefins. semanticscholar.org
The proposed catalytic cycle proceeds as follows:
Iminium Ion Formation: The chiral N,O-acetal (formed from the aldehyde substrate and the aminocyclohexyl methanol derivative) is protonated by a chiral Brønsted acid catalyst. This reversible step generates a reactive iminium ion. NMR studies have confirmed the formation of this intermediate, which exists as a hydrogen-bond-assisted ion pair with the chiral phosphate (B84403) counterion. semanticscholar.org
Photochemical Excitation: The chiral acid catalyst is often designed with sensitizing moieties (like thioxanthone groups) that absorb visible light and transfer the energy to the bound iminium ion, promoting it to an excited triplet state. semanticscholar.org
Stereoselective Cycloaddition: The excited iminium ion then reacts with an olefin in a [2+2] cycloaddition. The chiral counterion, held tightly in the ion pair, effectively shields one face of the iminium ion, directing the olefin to attack from the opposite face. This enantiofacial discrimination is the origin of the high stereoselectivity.
Hydrolysis and Catalyst Regeneration: The resulting cyclobutane (B1203170) product, still attached as an iminium ion, is hydrolyzed to release the chiral aldehyde product and regenerate the aminocyclohexyl methanol derivative. The Brønsted acid catalyst is also regenerated, completing the catalytic cycle.
This mechanism highlights the cooperative roles of the aminocyclohexyl methanol derivative in forming the reactive intermediate and the chiral Brønsted acid in both activation and stereocontrol.
Table 1: Enantioselective [2+2] Photocycloaddition using an N,O-Acetal Derived from Cinnamic Aldehyde and (1-aminocyclohexyl)methanol semanticscholar.org
| Entry | Olefin Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 1,1-Diphenylethylene | 81 | 95 |
| 2 | Styrene | 96 | 94 |
| 3 | 4-Methoxystyrene | 92 | 92 |
| 4 | 1-Phenyl-1,3-butadiene | 88 | 98 |
| 5 | 1-Vinylnaphthalene | 85 | 96 |
| 6 | Phenylacetylene | 54 | 84 |
Catalytic Asymmetric Transformations Mediated by Derived Catalysts
Enantioselective Hydrogenation of Prochiral Substrates
Ligands derived from the (1R,2R)-diaminocyclohexane framework are particularly effective in the asymmetric transfer hydrogenation (ATH) of prochiral ketones. In these reactions, a hydrogen source, typically aqueous sodium formate (B1220265) or isopropanol, is used to reduce a carbonyl group to a chiral alcohol.
Rhodium(III) complexes bearing a chiral monosulfonamide ligand, such as (1R,2R)-N-(2-aminocyclohexyl)-4-nitrobenzenesulfonamide, have been successfully employed as water-soluble catalysts for the ATH of various aromatic ketones. nih.gov These reactions, using aqueous sodium formate as the hydride source, proceed with high yields and good to excellent enantioselectivities. nih.gov The catalyst's performance highlights the efficacy of the chiral diamine backbone in creating a selective environment for the reduction. The reactions typically afford the corresponding chiral secondary alcohols in over 99% yield with enantiomeric excesses (ee) ranging from 79% to 93%. nih.gov
The scope of this catalytic system has been demonstrated with a range of substituted acetophenones, showcasing its tolerance to both electron-donating and electron-withdrawing groups on the aromatic ring. The results for the ATH of various prochiral ketones using this system are summarized below.
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| Acetophenone | 1-Phenylethanol | >99 | 88 | R |
| 4-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 86 | R |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 79 | R |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 93 | R |
| 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | >99 | 92 | R |
| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 90 | R |
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Mannich)
Derivatives of the (1R,2R)-diaminocyclohexane scaffold are also prominent in catalyzing asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis for building molecular complexity.
Aldol Reaction: The parent compound, (1R,2R)-diaminocyclohexane, has been identified as an effective and inexpensive organocatalyst for promoting enantioselective aldol reactions. When used with various organic acids as co-catalysts, it efficiently catalyzes the reaction between ketones and aldehydes. For instance, the reaction of 4-nitrobenzaldehyde (B150856) with cyclohexanone (B45756) proceeds in good yield (75%) and high enantioselectivity (93% ee) when catalyzed by (1R,2R)-diaminocyclohexane. researchgate.net
Henry (Nitroaldol) Reaction: One of the most successful applications of catalysts derived from this family is in the asymmetric Henry reaction, where a nitroalkane adds to a carbonyl compound to form a β-nitro alcohol. Copper(II) complexes featuring C1-symmetric Schiff base ligands derived from (1R,2R)-diaminocyclohexane have demonstrated excellent activity and stereocontrol in this reaction. researchgate.net These catalysts effectively mediate the addition of nitromethane (B149229) to a wide array of aldehydes, including aromatic and aliphatic substrates, to produce valuable chiral β-nitro alcohols with high yields and outstanding enantioselectivities, often exceeding 99% ee. researchgate.net
The versatility of these copper(II) catalysts is shown in the table below, detailing their performance across different aldehyde substrates.
| Substrate (Aldehyde) | Nitromethane Adduct | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | (R)-2-Nitro-1-phenylethanol | 99 | 96 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-2-nitroethanol | 99 | 92 |
| 4-Fluorobenzaldehyde | (R)-1-(4-Fluorophenyl)-2-nitroethanol | 99 | 94 |
| 3-Phenylpropanal | (S)-1-Nitro-4-phenylbutan-2-ol | 99 | >99 |
| Cyclohexanecarbaldehyde | (R)-1-Cyclohexyl-2-nitroethanol | 99 | 85 |
Michael and Mannich Reactions: While the (1R,2R)-diaminocyclohexane scaffold is highly effective in Aldol and Henry reactions, its application in organocatalytic asymmetric Michael and Mannich reactions is less documented in the scientific literature. These reactions often proceed via different mechanistic pathways where other classes of catalysts, such as prolinamides or bifunctional thioureas, have been more commonly employed.
Stereoselective Oxidation and Reduction Reactions
The application of catalysts derived from this compound in stereoselective oxidations, such as epoxidations or dihydroxylations, is not widely reported. Similarly, while transfer hydrogenation represents a highly successful mode of reduction, other forms of stereoselective reductions using these specific catalysts are not prominently featured in the literature. Research in this area has predominantly focused on other catalytic systems for these transformations.
Cycloaddition and Rearrangement Reactions
Catalytic asymmetric cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, and various rearrangement reactions are powerful methods for the construction of complex cyclic systems. However, the use of catalysts specifically derived from this compound for these purposes is not a well-documented area of research. The field has largely been dominated by other classes of chiral ligands and organocatalysts to achieve high stereoselectivity in these transformations.
Role As a Chiral Auxiliary in Asymmetric Synthesis
Auxiliary-Mediated Diastereoselective Reactions
The hydrochloride salt of [(1R,2R)-2-aminocyclohexyl]methanol is typically neutralized to the free amine prior to its attachment to a substrate. The resulting chiral auxiliary, possessing both an amino and a hydroxyl group, can be derivatized in various ways to mediate diastereoselective reactions. The rigid, chair-like conformation of the cyclohexane (B81311) ring and the trans relationship of the substituents create a well-defined chiral environment that can effectively shield one face of a reactive intermediate from attack.
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. When a chiral auxiliary is employed, the diastereoselectivity of the alkylation is controlled by the steric and electronic properties of the auxiliary. While specific studies on auxiliaries derived directly from [(1R,2R)-2-aminocyclohexyl]methanol are not extensively documented in this exact context, the closely related (1R,2R)-1,2-diaminocyclohexane has been successfully used to direct the alkylation of enolates. For instance, chiral imidazolines formed by the condensation of an iminoether with (1S,2S)-1,2-diaminocyclohexane can be metalated and subsequently alkylated with high stereoselectivity. myuchem.com This approach has been particularly effective in the synthesis of quaternary benzylic stereogenic centers.
The underlying principle involves the formation of a rigid, chelated enolate structure where one face of the enolate is effectively blocked by the bulky cyclohexane backbone of the auxiliary. The incoming electrophile is therefore directed to the less sterically hindered face, resulting in a high degree of diastereoselectivity.
Table 1: Diastereoselective Alkylation using a (1S,2S)-1,2-Diaminocyclohexane-derived Imidazoline
| Electrophile (R-X) | Diastereomeric Excess (d.e.) |
|---|---|
| Benzyl bromide | >95% |
| Methyl iodide | >95% |
| Allyl bromide | >95% |
Data adapted from literature on related chiral auxiliaries. myuchem.com
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with the potential to create up to four new stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Acrylate esters derived from chiral alcohols, for example, have been used in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov In the context of [(1R,2R)-2-aminocyclohexyl]methanol, the hydroxyl group can be acylated to form a chiral dienophile.
The stereochemical outcome is generally rationalized by the formation of a chelated complex between the Lewis acid, the dienophile, and the auxiliary. This complex adopts a rigid conformation where one face of the double bond is shielded by the auxiliary, directing the approach of the diene to the opposite face. The use of chiral auxiliaries derived from cis-1-arylsulfonamido-2-indanols, which share some structural similarities with derivatives of aminocyclohexanols, has demonstrated high endo-diastereoselectivities in Lewis acid-promoted Diels-Alder reactions with cyclopentadiene. nih.gov
Table 2: Asymmetric Diels-Alder Reaction with a Chiral Acrylate
| Lewis Acid | Diene | Diastereomeric Excess (d.e.) |
|---|---|---|
| Et₂AlCl | Cyclopentadiene | >90% |
| TiCl₄ | Cyclopentadiene | >85% |
Illustrative data based on analogous systems. nih.gov
Conjugate addition reactions, or Michael additions, are crucial for the formation of 1,5-dicarbonyl compounds and related structures. The use of chiral auxiliaries on the Michael acceptor can lead to high levels of diastereoselectivity. Chiral auxiliaries derived from (1R,2R)-1,2-diaminocyclohexane have been employed in the form of primary amine-salicylamide organocatalysts for the enantioselective conjugate addition of ketones to maleimides, affording the corresponding succinimides with excellent enantioselectivities. nih.gov
In an auxiliary-controlled approach, an α,β-unsaturated carboxylic acid can be coupled to the amino group of [(1R,2R)-2-aminocyclohexyl]methanol to form a chiral α,β-unsaturated amide. The subsequent conjugate addition of a nucleophile is then directed by the chiral auxiliary. The stereocontrol is achieved through the formation of a rigid chelated intermediate involving the amide carbonyl, the incoming nucleophile, and a metal cation (in the case of organometallic reagents), where the cyclohexane backbone of the auxiliary dictates the facial selectivity.
Table 3: Diastereoselective Conjugate Addition to a Chiral α,β-Unsaturated Amide
| Nucleophile | Diastereomeric Excess (d.e.) |
|---|---|
| Lithium dibutylcuprate | >90% |
| Phenylmagnesium bromide | >85% |
Hypothetical data based on the performance of similar chiral auxiliaries. beilstein-journals.org
Principles of Stereochemical Induction by the Cyclohexylmethanol Moiety
The stereochemical induction provided by the [(1R,2R)-2-aminocyclohexyl]methanol auxiliary stems from several key structural features:
Rigid Cyclohexane Backbone: The chair conformation of the cyclohexane ring is sterically demanding and provides a predictable and stable scaffold. This rigidity is crucial for creating a well-defined chiral environment around the reaction center.
C₂-Symmetry (in related diamines): Many successful chiral auxiliaries and ligands based on the 1,2-diaminocyclohexane framework possess C₂-symmetry. This symmetry reduces the number of possible transition states, often leading to higher stereoselectivity. While [(1R,2R)-2-aminocyclohexyl]methanol itself is not C₂-symmetric, derivatives that involve both the amino and hydroxyl groups can exhibit pseudo-C₂-symmetry, which can be similarly effective in stereochemical control. nih.gov
Steric Hindrance: The bulky cyclohexane ring effectively blocks one face of the prochiral substrate, forcing the incoming reagent to approach from the less hindered side. The trans arrangement of the substituents on the cyclohexane ring projects them away from each other, creating a clear steric bias.
Chelation Control: The amino and hydroxyl groups of the auxiliary can chelate to metal ions (e.g., from Lewis acids or organometallic reagents). This chelation locks the conformation of the substrate-auxiliary conjugate, leading to a more organized and predictable transition state, which enhances diastereoselectivity.
Auxiliary Attachment, Cleavage, and Recycling Strategies
An effective chiral auxiliary must not only provide high stereoselectivity but also be easily attached to the substrate and subsequently cleaved under mild conditions without racemization of the product. Furthermore, the ability to recover and recycle the auxiliary is crucial for the economic viability of a synthesis.
Attachment: The [(1R,2R)-2-aminocyclohexyl]methanol auxiliary can be attached to a carboxylic acid substrate through standard amide bond formation protocols. For instance, the carboxylic acid can be activated as an acid chloride or with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with the amino group of the auxiliary. The hydroxyl group can be used to form ester linkages.
Cleavage: The amide or ester bond connecting the auxiliary to the product can be cleaved under various conditions.
Hydrolysis: Acidic or basic hydrolysis can be employed to cleave the auxiliary, yielding the chiral carboxylic acid or alcohol product. For amides, harsh conditions may be required, which could risk epimerization of the newly formed stereocenter. Milder hydrolytic methods, such as using lithium hydroperoxide, have been shown to be effective for cleaving oxazolidinone auxiliaries, a strategy that could be applicable here. nih.govwilliams.edu
Reduction: The amide can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄). Alternatively, reduction to an aldehyde can be achieved with reagents such as diisobutylaluminium hydride (DIBAL-H).
Transesterification: In some cases, the auxiliary can be cleaved and the product simultaneously converted to an ester by reaction with an alcohol under acidic or basic conditions.
Determination of Enantiomeric Purity and Diastereomeric Ratio
The presence of two chiral centers in 2-aminocyclohexyl]methanol gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are an enantiomeric pair, as are the (1R,2S) and (1S,2R) isomers. The relationship between the (1R,2R) and (1R,2S) isomers is diastereomeric. Analytical methods are therefore required to distinguish and quantify these different forms.
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers and diastereomers. researchgate.net For [(1R,2R)-2-aminocyclohexyl]methanol hydrochloride, this method typically involves derivatization of the amino group to introduce a chromophore, facilitating UV detection, and to enhance the interaction with the chiral stationary phase (CSP). A common derivatizing agent is dansyl chloride.
The separation is achieved on a chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives. The differential interaction of the stereoisomers with the CSP leads to different retention times, allowing for their separation and quantification.
Table 1: Representative Chiral HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Under these conditions, the different stereoisomers would elute at distinct times, allowing for the calculation of enantiomeric excess (ee) and diastereomeric ratio (dr).
Table 2: Illustrative HPLC Elution Data for Derivatized (2-aminocyclohexyl)methanol (B2818073) Stereoisomers
| Stereoisomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (1R,2S) | 8.5 | 0.5 |
| (1S,2R) | 9.8 | 0.5 |
| (1S,2S) | 12.3 | 0.8 |
| (1R,2R) | 14.1 | 98.2 |
Gas chromatography with a chiral stationary phase is another powerful technique for the separation of volatile chiral compounds. gcms.cz For the analysis of [(1R,2R)-2-aminocyclohexyl]methanol, derivatization is typically necessary to increase its volatility and thermal stability. This can be achieved by acylation of both the amino and hydroxyl groups, for example, with trifluoroacetic anhydride.
The derivatized stereoisomers are then separated on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. The different interactions between the enantiomers and the chiral stationary phase result in different retention times. ed.gov
Table 3: Representative Chiral GC Method Parameters
| Parameter | Value |
|---|---|
| Column | Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (2 min), then 5 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
Table 4: Illustrative GC Retention Times for Derivatized (2-aminocyclohexyl)methanol Stereoisomers
| Stereoisomer | Retention Time (min) |
|---|---|
| (1S,2S) | 18.2 |
| (1R,2R) | 18.9 |
| (1R,2S) | 20.1 |
NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs). libretexts.org These are typically lanthanide complexes that can coordinate to the analyte, in this case, the amino or hydroxyl group of [(1R,2R)-2-aminocyclohexyl]methanol. This coordination leads to the formation of diastereomeric complexes that have different NMR spectra.
The interaction with the paramagnetic lanthanide ion causes significant shifts in the proton signals of the analyte, and the magnitude of these shifts can be different for the two enantiomers. This allows for the resolution of signals corresponding to each enantiomer, and the enantiomeric excess can be determined by integrating the respective signals.
For [(1R,2R)-2-aminocyclohexyl]methanol, a common chiral shift reagent would be a europium complex such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
Table 5: Illustrative ¹H NMR Data with a Chiral Shift Reagent
| Proton | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR for (1R,2R) | Chemical Shift (ppm) with CSR for (1S,2S) |
|---|---|---|---|
| CH-OH | 3.45 | 5.20 | 5.28 |
By observing the splitting of a key proton signal into two distinct peaks for the two enantiomers, their relative concentrations can be accurately determined.
Stereochemical Characterization and Elucidation
The definitive assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry, ensuring unambiguous three-dimensional structural representation. For complex molecules like [(1R,2R)-2-aminocyclohexyl]methanol hydrochloride, various analytical techniques are employed to establish the precise spatial arrangement of its stereocenters. Among these, chemical correlation studies provide a powerful method for relating the stereochemistry of a molecule to another of a known, established configuration.
Theoretical and Computational Studies
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding how chiral ligands like those derived from [(1R,2R)-2-aminocyclohexyl]methanol adopt specific three-dimensional structures, which in turn dictates the stereoselectivity of the reactions they catalyze. The cyclohexane (B81311) ring in [(1R,2R)-2-aminocyclohexyl]methanol typically exists in a stable chair conformation. The relative orientations of the amino and methanol (B129727) substituents are critical for their interaction with substrates and metal centers.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of these ligands and their metal complexes in solution, providing a dynamic picture of their behavior. For instance, studies on macrocyclic compounds derived from (1R,2R)-diaminocyclohexane have utilized NMR measurements and DFT calculations to elucidate their structural dynamics in solution. nih.gov These analyses reveal how the flexibility and preferred conformations of the ligand backbone can influence the catalytic pocket.
While specific MD simulation data for [(1R,2R)-2-aminocyclohexyl]methanol is scarce, the principles from related systems suggest that such simulations would focus on:
The stability of the chair conformation of the cyclohexane ring.
The rotational freedom of the aminomethyl group.
The intramolecular hydrogen bonding possibilities between the amino and hydroxyl groups.
The solvent effects on the conformational equilibrium.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. For [(1R,2R)-2-aminocyclohexyl]methanol and its derivatives, these calculations can provide information on atomic charges, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. This information is vital for understanding the ligand's coordination properties and its interactions with other molecules.
For example, DFT calculations have been performed on zinc complexes with organic ligands derived from 1,2-diaminocyclohexane to investigate their geometric parameters and vibrational frequencies. rhhz.net Such studies help in understanding the nature of the metal-ligand bond and the electronic effects of the ligand on the metal center.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO-LUMO Gap | 5.8 eV | Indicates the electronic excitability and reactivity of the molecule. |
| Mulliken Charge on N | -0.65 e | Suggests the nucleophilicity of the nitrogen atom and its ability to coordinate to a metal center. |
| Mulliken Charge on O | -0.72 e | Indicates the nucleophilicity of the oxygen atom and its potential for hydrogen bonding or coordination. |
| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule and its potential intermolecular interactions. |
Modeling of Reaction Mechanisms and Transition States in Catalysis
A significant application of computational chemistry in the context of chiral ligands is the modeling of reaction mechanisms to understand the origin of enantioselectivity. By calculating the energies of transition states for the formation of different stereoisomers, researchers can predict which product is likely to be favored.
Computational studies on catalysts derived from the parent compound, (1R,2R)-diaminocyclohexane, have been used to propose catalytic cycles and rationalize stereochemical outcomes. For example, in an aldol (B89426) reaction catalyzed by a chiral diamine derivative, computational calculations were employed to investigate the transition states, helping to understand how the catalyst controls the stereochemistry of the product. nottingham.ac.uk Similarly, theoretical calculations have been used to justify the stereoinduction in the conjugate addition of aldehydes to nitroalkenes catalyzed by primary amine-salicylamides derived from chiral trans-cyclohexane-1,2-diamines. mdpi.com
These studies typically involve:
Locating the transition state structures for the key bond-forming step.
Calculating the activation energies for the competing pathways leading to different stereoisomers.
Analyzing the non-covalent interactions (e.g., hydrogen bonds, steric hindrance) in the transition state that stabilize one pathway over the other.
Prediction of Stereoselectivity using Computational Methods
Building on the modeling of reaction mechanisms, computational methods can be used to predict the stereoselectivity of a reaction. By comparing the calculated free energies of the diastereomeric transition states, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be estimated.
For catalysts derived from (1R,2R)-diaminocyclohexane, DFT calculations have been used to compute the free energies of diastereoselective transition states to understand the origins of stereoinduction. mdpi.com The difference in the calculated free energies (ΔΔG‡) between the two competing transition states can be related to the predicted enantiomeric ratio using the following equation:
ΔΔG‡ = -RT ln(er)
where 'er' is the enantiomeric ratio.
Table 2: Illustrative Example of Predicted vs. Experimental Stereoselectivity (Note: This table is a hypothetical representation to illustrate the application, as specific predictive data for the target compound is not available.)
| Reaction | Catalyst System | Predicted ee (%) | Experimental ee (%) |
| Asymmetric Aldol Reaction | Derivative of (1R,2R)-diaminocyclohexane | 92 (R) | 90 (R) |
| Asymmetric Michael Addition | Derivative of (1R,2R)-diaminocyclohexane | 85 (S) | 88 (S) |
Ligand-Substrate and Ligand-Metal Interactions in Asymmetric Transformations
The success of an asymmetric catalyst hinges on the precise interactions between the chiral ligand, the metal center (if present), and the substrate. Computational modeling is invaluable for visualizing and quantifying these interactions.
In catalysts derived from the (1R,2R)-diaminocyclohexane framework, the bifunctional nature of the ligand (containing both a Lewis basic amine and a Brønsted acidic proton or another coordinating group) is often key to its function. Computational studies can map out the hydrogen bonding networks and steric clashes that orient the substrate in a specific way relative to the catalyst. For instance, in primary-amine organocatalysts, the enantioselectivity is often induced by the addition of a transient enamine to a nitroolefin, which is coordinated via hydrogen bonds to the catalyst. mdpi.com
DFT and other methods can be used to analyze:
Coordination geometry: The preferred bond lengths and angles between the ligand and a metal ion.
Non-covalent interactions: The role of hydrogen bonds, π-stacking, and van der Waals forces in the catalyst-substrate complex.
Steric maps: Visual representations of the steric bulk around the catalytic center, which helps in explaining why one face of a prochiral substrate is shielded.
While detailed computational studies specifically for [(1R,2R)-2-aminocyclohexyl]methanol hydrochloride are not readily found, the extensive research on its parent diamine and other derivatives clearly demonstrates the power of theoretical methods to elucidate the structural and mechanistic details that underpin their utility in asymmetric synthesis.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of [(1R,2R)-2-aminocyclohexyl]methanol hydrochloride be experimentally confirmed?
- Methodology : Utilize X-ray crystallography for absolute configuration determination or employ chiral HPLC with reference standards. Nuclear Overhauser Effect (NOE) NMR experiments can validate the cyclohexane chair conformation by analyzing spatial interactions between axial/equatorial substituents . For chiral purity, measure enantiomeric excess (ee) via polarimetry or chiral chromatography .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use respiratory protection (e.g., NIOSH-approved masks) to avoid dust inhalation and nitrile gloves to prevent skin contact. In case of spills, evacuate the area, contain the spill with inert absorbents, and dispose of waste in accordance with hazardous material guidelines. Refer to SDS Sections 6 and 8 for detailed personal protective equipment (PPE) requirements .
Q. How is the purity of this compound validated?
- Methodology : Perform HPLC with UV detection (λ = 210–254 nm) or LC-MS to assess chemical purity (>98%). For chiral purity, use chiral stationary phases (e.g., Chiralpak AD-H) and compare retention times to known enantiomers. Confirm structural integrity via H/C NMR and FT-IR spectroscopy .
Q. What are the optimal storage conditions for this compound?
- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Periodically assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) .
Advanced Research Questions
Q. How can solubility limitations of this compound in aqueous buffers impact pharmacokinetic studies?
- Methodology : Determine solubility profiles using shake-flask or UV-spectrophotometric methods across pH 1–10. For low aqueous solubility, employ co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles via antisolvent precipitation. Compare in silico predictions (e.g., SMD solvation model) with experimental data to resolve discrepancies .
Q. What synthetic strategies minimize racemization during functionalization of the primary amine group?
- Methodology : Use mild coupling agents (e.g., HATU/DIPEA) in anhydrous DMF at 0–4°C to avoid epimerization. Protect the amine with a Boc group before introducing electrophiles (e.g., acyl chlorides), followed by deprotection under acidic conditions (TFA/DCM). Monitor reaction progress by TLC or LC-MS .
Q. How does the compound’s stereochemistry influence its activity as a Syk kinase inhibitor intermediate?
- Methodology : Synthesize both (1R,2R) and (1S,2S) enantiomers and compare IC values in Syk inhibition assays (e.g., fluorescence polarization). Molecular docking (AutoDock Vina) can predict binding affinities to Syk’s active site, highlighting stereospecific interactions with catalytic residues .
Q. What analytical techniques resolve conflicting data on the compound’s thermal stability?
- Methodology : Perform differential scanning calorimetry (DSC) to identify melting/decomposition points. Combine with thermogravimetric analysis (TGA) to quantify mass loss. Cross-validate with accelerated stability studies (40°C/75% RH) and HPLC to detect degradation products .
Q. How can the hydroxyl group be selectively oxidized without affecting the amine moiety?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
